molecular formula C6H8N2O4 B3320532 (4R)-Hexahydro-1-methyl-2,6-dioxo-4-pyrimidinecarboxylic acid CAS No. 124916-92-3

(4R)-Hexahydro-1-methyl-2,6-dioxo-4-pyrimidinecarboxylic acid

Cat. No. B3320532
CAS RN: 124916-92-3
M. Wt: 172.14 g/mol
InChI Key: GWHDGNNXTNENIF-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R)-Hexahydro-1-methyl-2,6-dioxo-4-pyrimidinecarboxylic acid, also known as uracil-4-carboxylic acid, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is a key intermediate in the synthesis of numerous biologically active compounds, including antiviral drugs, anticancer agents, and herbicides.

Scientific Research Applications

(4R)-Hexahydro-1-methyl-2,6-dioxo-4-pyrimidinecarboxylic acid has numerous scientific research applications. One of the most significant applications is its use as an intermediate in the synthesis of various biologically active compounds. For example, (4R)-Hexahydro-1-methyl-2,6-dioxo-4-pyrimidinecarboxylic acid is a key intermediate in the synthesis of the antiviral drug acyclovir, which is used to treat herpes simplex virus infections. It is also an intermediate in the synthesis of the anticancer agent 5-fluorouracil, which is used to treat various types of cancer.

Mechanism of Action

The mechanism of action of (4R)-Hexahydro-1-methyl-2,6-dioxo-4-pyrimidinecarboxylic acid is not well understood. However, it is believed that this compound acts as a nucleotide analogue, which means that it can mimic the structure of nucleotides and interfere with DNA replication and RNA transcription. This interference can lead to the inhibition of viral replication and cancer cell growth.
Biochemical and Physiological Effects
(4R)-Hexahydro-1-methyl-2,6-dioxo-4-pyrimidinecarboxylic acid has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA replication. This inhibition can lead to the inhibition of cancer cell growth. It has also been shown to inhibit the activity of viral DNA polymerase, an enzyme that is essential for viral replication. This inhibition can lead to the inhibition of viral replication.

Advantages and Limitations for Lab Experiments

One of the advantages of using (4R)-Hexahydro-1-methyl-2,6-dioxo-4-pyrimidinecarboxylic acid in lab experiments is its versatility. This compound can be used as an intermediate in the synthesis of various biologically active compounds, making it a valuable tool for drug discovery and development. However, one of the limitations of using (4R)-Hexahydro-1-methyl-2,6-dioxo-4-pyrimidinecarboxylic acid in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are numerous future directions for the research and development of (4R)-Hexahydro-1-methyl-2,6-dioxo-4-pyrimidinecarboxylic acid. One potential direction is the synthesis of new derivatives of this compound that have improved solubility and bioavailability. Another potential direction is the development of new methods for the synthesis of this compound that are more efficient and environmentally friendly. Additionally, further research is needed to better understand the mechanism of action of (4R)-Hexahydro-1-methyl-2,6-dioxo-4-pyrimidinecarboxylic acid and to identify new applications for this compound in various fields such as medicine, agriculture, and material science.
Conclusion
In conclusion, (4R)-Hexahydro-1-methyl-2,6-dioxo-4-pyrimidinecarboxylic acid is a pyrimidine derivative that has numerous scientific research applications. This compound is a key intermediate in the synthesis of various biologically active compounds, including antiviral drugs, anticancer agents, and herbicides. While the mechanism of action of (4R)-Hexahydro-1-methyl-2,6-dioxo-4-pyrimidinecarboxylic acid is not well understood, it is believed to act as a nucleotide analogue, which can interfere with DNA replication and RNA transcription. Further research is needed to better understand the potential applications of this compound in various fields and to identify new derivatives with improved properties.

properties

IUPAC Name

(4R)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4/c1-8-4(9)2-3(5(10)11)7-6(8)12/h3H,2H2,1H3,(H,7,12)(H,10,11)/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHDGNNXTNENIF-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(NC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C[C@@H](NC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R)-Hexahydro-1-methyl-2,6-dioxo-4-pyrimidinecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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